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Compound of Interest

Compound Name: 1H-Indazol-3-amine

Cat. No.: B189251 Get Quote

An In-Depth Technical Guide to 1H-Indazol-3-amine: Chemical Properties, Structure, and

Applications

Introduction
1H-Indazol-3-amine is a versatile heterocyclic organic compound that has garnered significant

attention in the fields of medicinal chemistry and drug development.[1] Characterized by an

indazole core with an amino group at the third position, this molecule serves as a crucial

building block, or scaffold, for the synthesis of a wide array of bioactive molecules.[1][2] Its

unique structural features allow for diverse chemical modifications, making it an invaluable

intermediate in the creation of novel therapeutic agents targeting a range of diseases, including

cancer and inflammatory conditions.[1][3] This guide provides a comprehensive overview of the

chemical properties, structure, experimental protocols, and biological significance of 1H-
Indazol-3-amine for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure
The fundamental chemical and physical properties of 1H-Indazol-3-amine are summarized in

the table below, providing a clear reference for its key characteristics.

Table 1: Physicochemical Properties of 1H-Indazol-3-
amine
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Property Value Source

IUPAC Name 1H-indazol-3-amine PubChem[4]

CAS Number 874-05-5
CymitQuimica, Chem-Impex[1]

[2]

Molecular Formula C₇H₇N₃ ChemBK, PubChem[4][5]

Molecular Weight 133.15 g/mol ChemBK, PubChem[4][5]

Appearance White to off-white solid
CymitQuimica, Chem-Impex[1]

[2]

Melting Point 156-157°C ChemBK[5]

Boiling Point 376.6 ± 15.0 °C (Predicted) ChemBK[5]

Density 1.367 ± 0.06 g/cm³ (Predicted) ChemBK[5]

Solubility
Soluble in polar solvents like

water and alcohols
CymitQuimica[2]

Structural Representation
The structure of 1H-Indazol-3-amine is defined by a bicyclic system composed of a benzene

ring fused to a pyrazole ring.

SMILES:Nc1n[nH]c2ccccc12

InChI:InChI=1S/C7H7N3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H3,8,9,10)[2][4]

InChIKey:YDTDKKULPWTHRV-UHFFFAOYSA-N[2][4]

Experimental Protocols
The synthesis and analysis of 1H-Indazol-3-amine and its derivatives are crucial for their

application in research and development. Below are representative experimental

methodologies.

Synthesis of 1H-Indazol-3-amine Derivatives
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A common route for synthesizing derivatives of 1H-Indazol-3-amine involves the cyclization of

a substituted benzonitrile followed by further modifications. A representative synthesis of 5-

substituted-1H-indazol-3-amine derivatives is described below, adapted from published

literature.[3]

Step 1: Formation of the Indazole Ring A substituted 2-fluorobenzonitrile is treated with

hydrazine hydrate.

Reactants: 5-bromo-2-fluorobenzonitrile, Hydrazine hydrate (80%).

Procedure: The reactants are refluxed together. This reaction is typically rapid, yielding the 5-

bromo-1H-indazol-3-amine intermediate in high yield.[3]

Step 2: Suzuki Coupling The bromo-indazole intermediate is coupled with a substituted boronic

acid ester to introduce diversity at the C-5 position.

Reactants: 5-bromo-1H-indazol-3-amine, various substituted boronic acid esters.

Catalyst and Reagents: PdCl₂(dppf)₂ as the catalyst, Cs₂CO₃ as the base.[3]

Solvent: A mixture of 1,4-dioxane and water (1:1).[3]

Procedure: The reaction mixture is heated at 90 °C under a nitrogen atmosphere for several

hours to yield the Suzuki-coupling product.[3]

Step 3: Acylation and Final Coupling The resulting 5-substituted-1H-indazol-3-amine
undergoes acylation, followed by coupling with other moieties to produce the final target

compounds.

Procedure: The product from Step 2 is reacted with chloroacetic anhydride under alkaline

conditions. The resulting intermediate is then coupled with various thiophenols or piperazines

in the presence of a base to afford the final amide-linked indazole hybrids.[3]
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General Synthesis Workflow for 1H-Indazol-3-amine Derivatives
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Caption: General synthesis workflow for 1H-indazol-3-amine derivatives.

Analytical Characterization
The structural confirmation of 1H-Indazol-3-amine and its derivatives relies on a combination

of modern spectroscopic techniques.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to

elucidate the molecular structure, confirming the presence and connectivity of atoms.[4][6]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to

confirm the molecular formula by providing an accurate molecular weight.[3]

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional

groups present in the molecule.[4]

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography

(HPLC) are used to assess the purity of the synthesized compounds.[6][7]

Biological Activity and Signaling Pathways
The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, particularly in

the development of anticancer agents.[1][3] Derivatives of this compound have shown potent

inhibitory activity against various cancer cell lines.[3][8]

Antitumor Activity
A notable study demonstrated that certain 1H-Indazol-3-amine derivatives exhibit significant

antitumor effects.[8][9] For instance, one derivative, compound 6o, showed a promising

inhibitory effect against the K562 chronic myeloid leukemia cell line.[8][9] This activity is

attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[8]

Targeted Signaling Pathways
The anticancer mechanism of these derivatives has been linked to the inhibition of key cellular

signaling pathways involved in cancer cell survival and proliferation.

p53/MDM2 Pathway: Compound 6o was found to affect the p53/MDM2 pathway. MDM2 is a

negative regulator of the p53 tumor suppressor protein. By inhibiting this interaction, the

compound can stabilize p53, leading to cell cycle arrest and apoptosis.[8][9]

Bcl-2 Family Proteins: The study also indicated that the compound's pro-apoptotic effect is

potentially mediated by inhibiting anti-apoptotic Bcl-2 family members. This shifts the balance

towards pro-apoptotic proteins like Bax, ultimately triggering cell death.[8][9]
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Proposed Signaling Pathway for an Indazole Derivative
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Caption: Proposed signaling pathway of an anticancer 1H-indazol-3-amine derivative.

Conclusion
1H-Indazol-3-amine is a compound of significant interest due to its foundational role in the

synthesis of pharmacologically active molecules. Its chemical properties and versatile structure

make it an ideal starting point for creating diverse libraries of compounds for drug discovery.
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The demonstrated antitumor activity of its derivatives, through mechanisms such as the

modulation of the p53/MDM2 and Bcl-2 pathways, highlights its potential for developing new,

effective, and selective cancer therapies. This technical guide provides core information to aid

researchers and scientists in harnessing the potential of this important heterocyclic scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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